![molecular formula C16H16N4O B7457494 2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide](/img/structure/B7457494.png)
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is a widely used tool in neuroscience research to study the role of glutamate receptors in various physiological and pathological conditions.
Wirkmechanismus
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors, binding to the receptor and blocking the action of glutamate. This results in a decrease in the excitatory postsynaptic potential, leading to a reduction in synaptic transmission.
Biochemical and Physiological Effects:
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of excitatory postsynaptic potentials, leading to a decrease in synaptic transmission. It has also been shown to reduce the release of glutamate from presynaptic terminals, further reducing synaptic transmission. In addition, 2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide has been shown to have anticonvulsant effects, suggesting a potential therapeutic use in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide has several advantages as a tool in neuroscience research. It is a potent and selective antagonist of the AMPA subtype of glutamate receptors, allowing for specific manipulation of this receptor subtype. It is also relatively stable and has a long half-life, allowing for prolonged experiments. However, 2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide does have some limitations. It is not selective for AMPA receptors and can also block other types of glutamate receptors. In addition, it can have off-target effects on other ion channels, leading to potential confounding effects.
Zukünftige Richtungen
There are several future directions for the use of 2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide in neuroscience research. One potential direction is the use of 2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide in the study of synaptic plasticity and learning and memory. Another potential direction is the use of 2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide in the study of the role of glutamate receptors in neurological disorders such as epilepsy and stroke. Finally, the development of more selective and potent AMPA receptor antagonists may provide further insights into the role of these receptors in normal and pathological brain function.
Synthesemethoden
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide can be synthesized using a multi-step process involving the condensation of 2,6-dimethylquinoline-3-carboxylic acid with 1-methyl-3-pyrazolecarboxylic acid, followed by amidation and subsequent purification steps. The synthesis of 2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide is well-established and has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide has been extensively used in neuroscience research to study the role of ionotropic glutamate receptors in various physiological and pathological conditions. It has been shown to be a potent and selective antagonist of the AMPA subtype of glutamate receptors, and has been used to study the role of these receptors in synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-4-5-14-12(8-10)9-13(11(2)17-14)16(21)18-15-6-7-20(3)19-15/h4-9H,1-3H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQGWECXWCTJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.